3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is a complex organic compound that incorporates both an indole and a tetrazole moiety. The indole structure is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring, while the tetrazole component features a five-membered ring containing four nitrogen atoms. This unique structural combination endows the compound with distinctive chemical and biological properties, making it of interest in various scientific fields, including medicinal chemistry and material science .
The synthesis of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole can be approached through several methodologies:
The synthetic routes often require careful selection of solvents, temperatures, and reagents to optimize yields. Reaction monitoring through techniques like thin-layer chromatography can help assess progress and purity throughout the synthesis process .
The molecular formula for 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is C10H10N6. Its structure includes:
The molecular weight of this compound is approximately 218.23 g/mol. The structural complexity contributes to its potential reactivity and biological interactions .
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole can participate in various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent choice) can significantly influence product formation and yield. For example, oxidation reactions may require acidic conditions for optimal results .
The mechanism of action for 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole involves its interaction with biological targets:
These interactions suggest potential applications in drug development and therapeutic interventions against various diseases .
The compound exhibits characteristics typical of heterocycles:
The stability of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole under different pH conditions indicates its potential utility in biological systems. Its reactivity towards electrophiles and nucleophiles further enhances its versatility as a synthetic intermediate .
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has several noteworthy applications:
3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole represents a structurally complex hybrid molecule that merges two pharmacologically significant heterocyclic systems: the indole scaffold prevalent in bioactive natural products and pharmaceuticals, and the tetrazole ring recognized for its bioisosteric versatility. This molecular architecture features a methylene bridge (-CH₂-) connecting the 3-position of the indole nucleus to the 5-position of the 1H-tetrazole ring, creating a conformationally flexible yet electronically integrated system. The compound's significance extends beyond its intrinsic chemical properties to its role as a template for drug discovery, particularly in oncology and metabolic disease research, where its dual heterocyclic framework enables targeted interactions with diverse biological macromolecules [1] [4].
3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole belongs to the azolyl-indole hybrid class within heterocyclic chemistry. Its molecular formula (C₁₀H₉N₅) encompasses several distinctive structural features:
Table 1: Key Molecular Properties of 3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole
Property | Value/Description | Method/Source |
---|---|---|
Molecular Formula | C₁₀H₉N₅ | PubChem [1] |
Molecular Weight | 199.21 g/mol | Calculated |
Hydrogen Bond Donors | 2 (Indole NH + Tetrazole NH) | SMILES Analysis [1] |
Hydrogen Bond Acceptors | 4 (Tetrazole N atoms) | SMILES Analysis [1] |
Tautomeric Forms | 1H-Indole/1H-Tetrazole (predominant) | NMR Studies [4] |
Predicted LogP | 1.8-2.2 | Computational Estimation |
Aromatic Rings | 2 (Indole + Tetrazole) | Structural Analysis |
Electronic distribution analysis reveals that the indole moiety acts as an electron-rich system (π-excessive), while the tetrazole ring functions as an electron-deficient system (π-deficient). This polarization creates an internal charge transfer complex that influences the molecule's spectroscopic properties and binding interactions with biological targets. The tetrazole's electron-withdrawing nature moderately reduces the electron density at the indole C2 position, potentially enhancing its susceptibility to nucleophilic attack. Predicted collision cross-section values (≈140.0-156.6 Ų for various adducts) indicate moderate molecular flexibility suitable for membrane permeability [1] [4].
The strategic combination of tetrazole and indole pharmacophores emerged in medicinal chemistry during the early 2000s, driven by the recognition that both heterocycles independently demonstrated significant bioactivity profiles. The historical development of these hybrids unfolded through three key phases:
Foundation Period (Pre-2000): Isolated syntheses of tetrazole-containing indoles were reported, primarily as academic curiosities without biological evaluation. Early routes relied on classical tetrazole formation via [2+3] cycloadditions between nitriles and azides, followed by N-alkylation with haloalkylindoles. These methods suffered from regioselectivity issues (1H vs 2H-tetrazole formation) and modest yields (typically 30-45%) [3].
Methodology Refinement (2000-2015): Advances in tetrazole chemistry catalyzed more efficient syntheses. Notably, Faria et al. (2014) developed optimized protocols for 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazoles that were adapted for indole-tetrazole hybrids. Their approach utilized ethoxyethylidene-malononitrile with arylhydrazines to construct the pyrazole core, later modified for indole systems. This period also saw the adoption of microwave-assisted synthesis and zinc bromide catalysis to improve reaction efficiency, achieving yields >75% with reduced reaction times [3].
Bioactivity Exploration (2015-Present): Hybridization strategies gained prominence as research demonstrated synergistic effects. A landmark study synthesized N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (EVT-2519318), showcasing the pharmaceutical potential of tetrazole-indole conjugates. This compound, prepared through multistep sequences involving tetrazole ring formation, fluorophenyl coupling, and indole introduction, became a prototype for anticancer agent development [5].
Table 2: Historical Development of Key Tetrazole-Indole Hybrids
Year Range | Key Advances | Representative Compounds | Synthetic Methodology |
---|---|---|---|
Pre-2000 | Isolated syntheses; No bioactivity studies | Simple 3-(tetrazolylmethyl)indoles | Classical [2+3] cycloadditions |
2000-2015 | Regioselective syntheses; Early biological screening | 5-(1H-Indol-3-ylmethyl)-1H-tetrazoles | Zinc-catalyzed azide-nitrile cycloaddition |
2015-Present | Targeted bioactivity; Structure optimization | N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | Microwave-assisted coupling |
Contemporary synthetic approaches employ transition metal catalysis (particularly copper-catalyzed azide-alkyne cycloadditions) and flow chemistry techniques to enhance yield and purity. Industrial-scale production now utilizes continuous flow reactors with in-line purification, achieving >90% purity and throughput exceeding 1 kg/day [5]. These methodological advances have enabled systematic structure-activity relationship (SAR) studies, revealing that electron-withdrawing substituents on the tetrazole N1-position and hydrophobic groups at indole C5 significantly enhance anticancer activity.
The incorporation of the tetrazole ring in 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole exemplifies a sophisticated bioisosteric replacement strategy that enhances pharmaceutical properties while maintaining target engagement. This approach leverages three key advantages:
Metabolic Stability Enhancement: The tetrazole moiety serves as a carboxylic acid mimetic with superior resistance to enzymatic degradation. Unlike carboxyl groups, which undergo Phase II glucuronidation or amide formation, tetrazoles are inert toward most metabolic enzymes. This property significantly extends plasma half-life—critical for anticancer and anti-inflammatory applications where sustained exposure is required. The metabolic stability stems from the ring's aromaticity (resonance energy ≈ 105 kcal/mol) and the strong C-N bonds (bond dissociation energy ≈ 72-85 kcal/mol), which resist oxidative cleavage [4] [6].
Improved Pharmacokinetic Profile: Tetrazole incorporation enhances membrane permeability and oral bioavailability through balanced lipophilicity (LogP ≈ 1.8-2.2). The anionized tetrazolate form at physiological pH (pKa ≈ 4.76) facilitates water solubility, while the neutral form promotes blood-brain barrier penetration. This dual solubility profile makes tetrazole-indole hybrids suitable for CNS-targeted therapies. Additionally, the tetrazole's dipole moment (≈5.0 D) creates favorable electrostatic interactions with target proteins, enhancing binding affinity [6].
Activity Amplification: Recent studies demonstrate that replacing triazole with tetrazole in heterocyclic hybrids boosts anticancer potency. A seminal investigation revealed that tetrazole-containing N-(5-benzylthiazol-2-yl)benzamides exhibited up to 50-fold greater activity against leukemia K-562 cells (IC₅₀ = 56.4 nM) compared to triazole analogues. The enhancement mechanism involves:
Table 3: Bioisosteric Impact on Anticancer Activity of Hybrid Compounds
Bioisostere | Representative Compound | K-562 IC₅₀ (Leukemia) | UACC-62 IC₅₀ (Melanoma) | Selectivity Index (SI) |
---|---|---|---|---|
1H-1,2,3-Triazole | N-(5-benzylthiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | 2.02-4.70 μM | 8.3-15.6 μM | 18.7 |
1H-Tetrazole | N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (3d) | 56.4 nM | 56.9 nM | 101.0 |
The molecular basis for this enhanced activity involves DNA damage induction through single-strand breaks (detected via alkaline comet assay) and apoptosis initiation confirmed by morphological changes in treated leukemic cells. The tetrazole-indole hybrid's mechanism includes topoisomerase II inhibition and reactive oxygen species (ROS) generation, leveraging the electron-transfer capability of the conjugated system. These attributes establish 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole as a privileged scaffold in rational drug design, particularly for oncology applications where conventional carboxylic acid bioisosteres underperform [2] [4].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: